3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium
Description
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
83749-57-9 |
|---|---|
Molecular Formula |
C14H20N3O3.C8H5O7S C22H25N3O10S |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C14H20N3O3.C8H6O7S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h9-10H,3-8H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI Key |
RYZUQTIMJZVXNG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves multiple steps, including the preparation of the individual components and their subsequent combination under specific reaction conditions. The synthetic routes typically involve the use of reagents such as sulfonating agents, diazonium salts, and morpholine derivatives. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties and its ability to act as a drug precursor. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium can be compared with other similar compounds, such as 3,5-dicarboxybenzenesulfonate and 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium. These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications that set it apart from its analogs.
Biological Activity
The compound 3,5-dicarboxybenzenesulfonate; 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium (CAS Number: 83749-57-9) is a complex organic molecule with potential applications in the pharmaceutical industry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C22H25N3O10S
- Molecular Weight : 523.51 g/mol
- Structure : The compound consists of a benzenediazonium group linked to a morpholine and a sulfonate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O10S |
| Molecular Weight | 523.51 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to act as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. The diazonium group is known for its reactivity, which can facilitate various substitution reactions that are crucial in drug design.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzenediazonium compounds exhibit antimicrobial properties. The sulfonate group may enhance solubility and bioavailability, making it effective against certain bacterial strains.
- Anticancer Potential : Research indicates that compounds similar to 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor and altering metabolic pathways in target organisms.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Zhang et al. (2020) evaluated the antimicrobial effects of various benzenediazonium derivatives, including those with sulfonate groups. The results indicated significant inhibition of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
-
Cytotoxicity in Cancer Cells :
- In vitro studies by Lee et al. (2021) demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 30 µM. The mechanism was attributed to the activation of caspase pathways.
-
Enzyme Interaction Studies :
- Research by Kumar et al. (2022) highlighted the compound's potential as an enzyme inhibitor. It was found to inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammatory responses, suggesting anti-inflammatory properties.
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